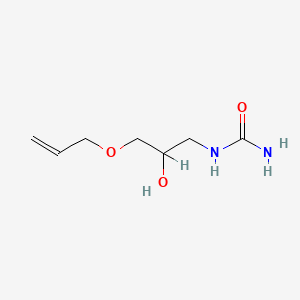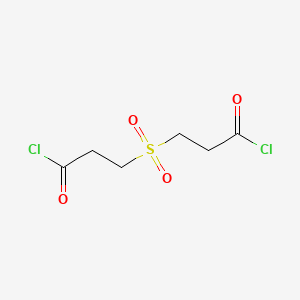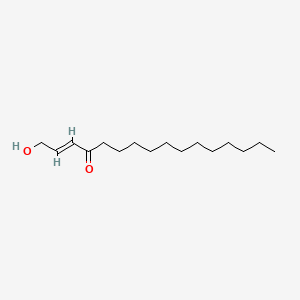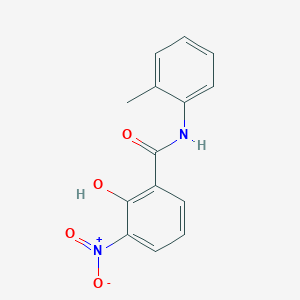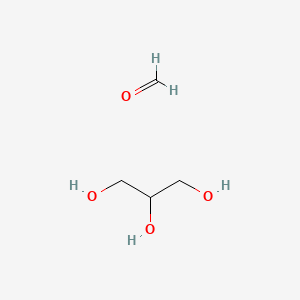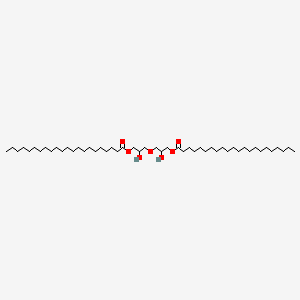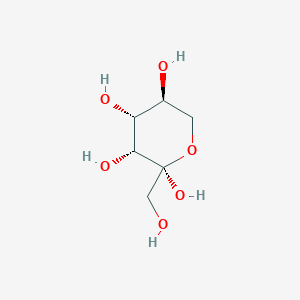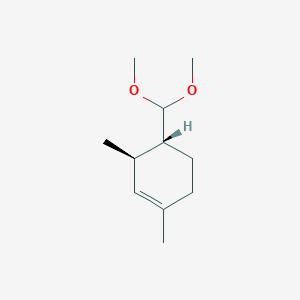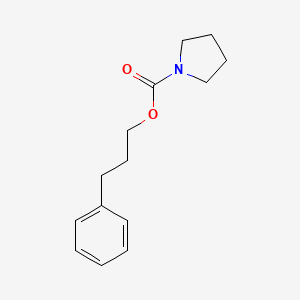
1-Pyrrolidinecarboxylic acid, 3-phenylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MH 1321 is a compound known for its exceptional resistance to heat, corrosion, and wear. It belongs to the family of stainless steel alloys, specifically the 13Cr-2Ni-Mo stainless steel series. This compound is widely used in various industrial applications due to its robust mechanical properties and durability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MH 1321 involves the alloying of chromium, nickel, and molybdenum with iron. The typical synthetic route includes:
Melting: The raw materials (iron, chromium, nickel, and molybdenum) are melted together in an electric arc furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is cast into molds to form ingots.
Hot Rolling: The ingots are hot-rolled to achieve the desired shape and size.
Annealing: The rolled alloy is annealed to enhance its mechanical properties.
Industrial Production Methods
In industrial settings, the production of MH 1321 follows similar steps but on a larger scale. Advanced techniques such as vacuum induction melting and vacuum arc remelting are employed to ensure high purity and uniformity of the alloy .
Analyse Chemischer Reaktionen
Types of Reactions
MH 1321 undergoes various chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer when exposed to high temperatures, enhancing its corrosion resistance.
Reduction: In reducing environments, the alloy maintains its structural integrity due to its stable composition.
Substitution: The alloy can undergo substitution reactions where atoms in the alloy are replaced by other elements to modify its properties.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Occurs in the presence of reducing agents such as hydrogen.
Substitution: Involves the use of various metal salts and high-temperature conditions.
Major Products Formed
Oxidation: Formation of chromium oxide and nickel oxide layers.
Reduction: Retention of the alloy’s metallic state.
Substitution: Formation of modified alloys with enhanced properties.
Wissenschaftliche Forschungsanwendungen
MH 1321 finds applications in various scientific research fields:
Chemistry: Used as a catalyst in chemical reactions due to its stability and resistance to corrosion.
Biology: Employed in the fabrication of biomedical devices and implants due to its biocompatibility.
Medicine: Utilized in surgical instruments and medical equipment for its durability and resistance to sterilization processes.
Industry: Widely used in the aerospace, automotive, and construction industries for its mechanical strength and resistance to harsh environments
Wirkmechanismus
The mechanism by which MH 1321 exerts its effects is primarily through the formation of a stable oxide layer that protects the underlying metal from corrosion and wear. The molecular targets include the surface atoms of the alloy, which interact with environmental agents to form protective compounds. The pathways involved include the diffusion of oxygen and other reactive species to the alloy surface, where they react to form stable oxides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13Cr-4Ni-Mo Stainless Steel: Similar in composition but with higher nickel content, offering better corrosion resistance.
13Cr-6Ni-Mo Stainless Steel: Contains even higher nickel content, providing superior mechanical properties.
17Cr-4Ni Stainless Steel: Known for its high strength and hardness.
Uniqueness of MH 1321
MH 1321 is unique due to its balanced composition of chromium, nickel, and molybdenum, which provides an optimal combination of corrosion resistance, mechanical strength, and wear resistance. This makes it particularly suitable for applications requiring high durability and stability under extreme conditions .
Eigenschaften
CAS-Nummer |
92500-98-6 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-phenylpropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c16-14(15-10-4-5-11-15)17-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |
InChI-Schlüssel |
DXDMOTGFUITXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)OCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


